2,3-Difluoro-4-methyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
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Overview
Description
“2,3-Difluoro-4-methyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl” is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,3-Difluoro-4-methyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl” typically involves several steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the fluorine atoms or the cyclohexyl group, leading to defluorination or hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce defluorinated biphenyls.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as liquid crystals or polymers with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-methylbiphenyl: Lacks the cyclohexyl group, potentially altering its physical and chemical properties.
4’-Cyclohexyl-1,1’-biphenyl: Does not contain fluorine atoms, which may affect its reactivity and applications.
2,3-Difluoro-4’-propylbiphenyl: Similar structure but without the cyclohexyl group, leading to different properties.
Uniqueness
The presence of both fluorine atoms and a cyclohexyl group in “2,3-Difluoro-4-methyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl” makes it unique compared to its analogs
Properties
CAS No. |
364765-44-6 |
---|---|
Molecular Formula |
C22H26F2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,3-difluoro-1-methyl-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C22H26F2/c1-3-4-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-5-15(2)21(23)22(20)24/h5,10-14,16-17H,3-4,6-9H2,1-2H3 |
InChI Key |
RFWDRKVDQUGOPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)C)F)F |
Origin of Product |
United States |
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